molecular formula C16H20N4O6S2 B2376296 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 956251-49-3

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B2376296
CAS No.: 956251-49-3
M. Wt: 428.48
InChI Key: DNWHMWOJTVFLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a chemical compound with potential implications in various fields of research and industry It is characterized by a complex molecular structure that includes a pyrazole ring, a nitrobenzenesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is through the [3+2] cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds. This reaction can be catalyzed by various transition metals, such as copper or silver, under mild conditions .

The final step involves the coupling of the sulfonylated pyrazole with piperidine, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as a pharmacophore, binding to the active site of an enzyme and inhibiting its activity. Additionally, the pyrazole ring can participate in hydrogen bonding or π-π interactions with target proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S2/c1-12-16(28(25,26)18-9-4-3-5-10-18)13(2)19(17-12)27(23,24)15-8-6-7-14(11-15)20(21)22/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWHMWOJTVFLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.